Tert-butyl 6-chloropyridazine-3-carboxylate
Overview
Description
Tert-butyl 6-chloropyridazine-3-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Biochemical Analysis
Biochemical Properties
Tert-butyl 6-chloropyridazine-3-carboxylate plays a significant role in biochemical reactions, particularly in cancer research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell proliferation, apoptosis, or differentiation. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their activity . This binding can result in conformational changes that affect the function of the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of tumor growth or modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. For instance, it may be transported into the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular processes. The distribution of this compound can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the nucleus, where it interacts with transcription factors to regulate gene expression, or to the mitochondria, where it influences metabolic processes. The localization of this compound can determine its specific effects on cellular function and overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloropyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
6-chloropyridazine-3-carboxylic acid+tert-butyl alcoholDCCtert-butyl 6-chloropyridazine-3-carboxylate+dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 6-chloropyridazine-3-carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: The pyridazine ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted pyridazine derivatives.
Hydrolysis: 6-chloropyridazine-3-carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction: Various oxidized or reduced forms of the pyridazine ring.
Scientific Research Applications
Tert-butyl 6-chloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloropyridazine-3-carboxylic acid: The parent compound without the tert-butyl ester group.
Tert-butyl 6-bromopyridazine-3-carboxylate: A similar compound with a bromine atom instead of chlorine.
Tert-butyl 6-fluoropyridazine-3-carboxylate: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
Tert-butyl 6-chloropyridazine-3-carboxylate is unique due to the presence of both the tert-butyl ester group and the chlorine atom on the pyridazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 6-chloropyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-5-7(10)12-11-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGBUQUDMBSRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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